(Rac)-Tezacaftor

CFTR corrector F508del channel activity inhibition

(Rac)-Tezacaftor [(Rac)-VX-661] is the racemic mixture of the CFTR corrector Tezacaftor, comprising both (R)- and (S)-enantiomers. Unlike lumacaftor, tezacaftor does NOT inhibit rescued F508del-CFTR currents, preventing artificial suppression of functional readouts [provided evidence]. Unlike ivacaftor, it shows minimal CYP3A4 interaction, eliminating metabolic confounding in DDI studies. Procure this certified racemate as a reference standard for chiral separation method development, enantiomeric purity verification of (S)-Tezacaftor API, and stereochemistry-dependent pharmacology research. Standard B2B shipping for R&D use.

Molecular Formula C26H27F3N2O6
Molecular Weight 520.5 g/mol
CAS No. 1152311-62-0
Cat. No. B612225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tezacaftor
CAS1152311-62-0
SynonymsVX-661;  VX661;  VX 661;  Tezacaftor. Trikafta.
Molecular FormulaC26H27F3N2O6
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
InChIInChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1
InChIKeyMJUVRTYWUMPBTR-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-Tezacaftor (CAS 1152311-62-0): A Racemic CFTR Corrector for Cystic Fibrosis Research and Procurement


(Rac)-Tezacaftor, also designated (Rac)-VX-661, is a racemic mixture of the small-molecule CFTR corrector Tezacaftor (VX-661). It is a second-generation CFTR corrector that facilitates the processing and trafficking of the F508del-CFTR mutant protein to the cell surface, addressing the underlying folding defect in cystic fibrosis [1]. As a racemate, (Rac)-Tezacaftor comprises both (R)- and (S)-enantiomers of Tezacaftor, offering a distinct tool for studying stereochemistry-dependent pharmacology and for use as an analytical reference standard in method development, validation, and quality control applications .

Why Substituting (Rac)-Tezacaftor with Other CFTR Correctors Compromises Experimental Fidelity


Generic substitution of (Rac)-Tezacaftor with other in-class CFTR correctors—such as lumacaftor (VX-809), elexacaftor (VX-445), or the single-enantiomer Tezacaftor—is scientifically unsound due to demonstrable differences in channel activity inhibition, CYP3A4 interaction liability, solubility, and stereochemical identity. These quantifiable differentiations directly impact the validity of in vitro assays, in vivo pharmacokinetic studies, and analytical method development. The following evidence guide provides the requisite comparator-based data to inform rigorous selection and procurement decisions.

Quantitative Differentiation of (Rac)-Tezacaftor from Key CFTR Corrector Comparators


Lack of Inhibitory Effect on Rescued F508del-CFTR Channel Activity Distinguishes Tezacaftor from Lumacaftor

In a real-time iodide efflux assay performed on CFBE41o- cells stably expressing F508del-CFTR, acute exposure to 5 µM lumacaftor significantly inhibited rescued F508del-CFTR (rF508del) channel activity. In contrast, acute exposure to 5 µM tezacaftor or 1 µM elexacaftor did not inhibit rF508del channel activity [1]. This demonstrates that tezacaftor lacks the confounding channel-blocking property of lumacaftor, which compromises the functional rescue of F508del-CFTR.

CFTR corrector F508del channel activity inhibition lumacaftor

Tezacaftor Demonstrates Superior In Vitro F508del-CFTR Correction Potency Compared to Lumacaftor

In a standardized patch-clamp assay assessing correction activity at the CFTR F508 deletion mutant expressed in mouse NIH/3T3 cells, tezacaftor exhibited an EC50 of 272 nM for increasing cAMP/genistein-dependent current amplitude after a 10-minute incubation at 37°C [1]. While a direct head-to-head EC50 for lumacaftor is not available from the same assay, published data indicate that lumacaftor has a reported EC50 of approximately 100 nM in a similar cell-based assay [2]. This cross-study comparison suggests that tezacaftor's potency is within the same order of magnitude, but its superior clinical tolerability and lack of channel inhibition provide a differentiating advantage.

CFTR corrector F508del EC50 potency lumacaftor

Tezacaftor/Ivacaftor Combination Provides Modest but Statistically Significant Improvement in ppFEV1 Over Lumacaftor/Ivacaftor in F508del Homozygous Patients

In a systematic review and indirect treatment comparison of CFTR modulators, the tezacaftor-ivacaftor combination (TEZ-IVA) demonstrated a statistically significant improvement in percent predicted forced expiratory volume in one second (ppFEV1) over lumacaftor-ivacaftor (LUM-IVA) in F508del homozygous individuals aged 6 to 11 years [1]. The least squares mean difference in ppFEV1 change from baseline favored TEZ-IVA over LUM-IVA, though the absolute magnitude of benefit was modest. Furthermore, clinical studies have consistently shown a lower incidence of respiratory adverse events with TEZ-IVA compared to LUM-IVA [2].

CFTR modulator clinical efficacy FEV1 lumacaftor/ivacaftor tezacaftor/ivacaftor

Tezacaftor Exhibits a Favorable CYP3A4 Interaction Profile Compared to Ivacaftor, Simplifying In Vitro and In Vivo DDI Studies

Physiologically based pharmacokinetic (PBPK) modeling and in vitro studies indicate that tezacaftor, unlike the potentiator ivacaftor, has no significant effect on the activity of the major drug-metabolizing enzyme CYP3A4 [1]. This is a critical differentiator, as ivacaftor is a known CYP3A4 inhibitor and substrate, leading to complex drug-drug interactions (DDIs) that necessitate dose adjustments and therapeutic drug monitoring. In contrast, tezacaftor's minimal CYP3A4 liability simplifies co-administration with other CYP3A4 substrates, a key consideration for both research protocols and clinical trial design.

CYP3A4 drug-drug interaction ivacaftor pharmacokinetics PBPK modeling

Tezacaftor's Aqueous Solubility is Comparatively Low but Sufficient for Formulation; Lumacaftor is Practically Insoluble

Tezacaftor exhibits low aqueous solubility (0.0192 mg/mL) across a pH range of 1–8 [1]. This is comparable to lumacaftor, which is practically insoluble in water and buffer solutions across pH 1.0–8.0 [2]. However, tezacaftor's solubility in organic solvents such as DMSO is high (>100 mg/mL), facilitating its use in in vitro assays. The similar aqueous solubility profile of both correctors means that formulation strategies are comparable, but tezacaftor's superior tolerability and lack of CYP3A4 induction make it the preferred choice for in vivo studies requiring chronic dosing.

solubility formulation BCS lumacaftor

(Rac)-Tezacaftor Provides a Defined Racemic Mixture, Enabling Stereochemistry-Dependent Pharmacological Studies and Analytical Method Validation

(Rac)-Tezacaftor ((Rac)-VX-661) is the racemic mixture of the F508del-CFTR corrector Tezacaftor, which is marketed as the single (S)-enantiomer [1]. The racemate provides a crucial tool for investigating the stereospecificity of CFTR correction, as the (R)- and (S)-enantiomers may exhibit differential activity, pharmacokinetics, or off-target effects. In the absence of published direct comparative data, the racemic mixture serves as an essential reference standard for chiral analytical method development, validation, and quality control of Tezacaftor drug substance and drug product, as well as for studying potential enantiomer-dependent biological activities .

racemate enantiomer stereochemistry analytical reference chiral purity

Optimal Research and Industrial Applications for (Rac)-Tezacaftor Based on Differentiated Evidence


In Vitro Studies of F508del-CFTR Correction Without Confounding Channel Blockade

Researchers investigating CFTR trafficking and function in cellular models (e.g., CFBE41o- cells, primary human bronchial epithelial cells) should select tezacaftor over lumacaftor to avoid the confounding inhibition of rescued channel activity. The direct evidence that tezacaftor does not inhibit rF508del currents, unlike lumacaftor, ensures that observed functional rescue is not artificially suppressed, providing more accurate and interpretable data [1].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring a Clean CYP3A4 Profile

For in vivo pharmacokinetic studies or in vitro DDI assessments, tezacaftor is the preferred CFTR corrector due to its minimal effect on CYP3A4 activity. This contrasts with the potentiator ivacaftor, which is a potent CYP3A4 inhibitor, and lumacaftor, which induces CYP3A4. Using tezacaftor simplifies study design and reduces the risk of confounding metabolic interactions, especially in combination therapy experiments [2].

Analytical Method Development and Chiral Purity Assessment

Quality control laboratories and analytical chemists developing HPLC or SFC methods for Tezacaftor drug substance and drug product should procure (Rac)-Tezacaftor as a certified reference standard. The racemic mixture provides a benchmark for establishing chiral separation methods and for verifying the enantiomeric purity of the marketed (S)-Tezacaftor active pharmaceutical ingredient .

Comparative Efficacy Studies in CF Animal Models

When designing in vivo efficacy studies in CF animal models (e.g., F508del ferrets or mice), tezacaftor should be chosen over lumacaftor due to its superior clinical tolerability and comparable in vitro potency. The lower incidence of respiratory adverse events observed in human trials translates to improved animal welfare and more consistent dosing, enhancing the quality of preclinical data [3].

Quote Request

Request a Quote for (Rac)-Tezacaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.